2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 6,6-dioxide
CAS No.:
Cat. No.: VC13600418
Molecular Formula: C14H23NO6S
Molecular Weight: 333.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO6S |
|---|---|
| Molecular Weight | 333.40 g/mol |
| IUPAC Name | 2-O-tert-butyl 8-O-ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO6S/c1-5-20-11(16)10-6-22(18,19)9-14(10)7-15(8-14)12(17)21-13(2,3)4/h10H,5-9H2,1-4H3 |
| Standard InChI Key | QNAYPBUXUZAOJQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₄H₂₃NO₆S, with a molecular weight of 333.40 g/mol . Key structural elements include:
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A spiro[3.4]octane core bridging a three-membered azetidine ring and a four-membered carbocyclic ring.
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A tert-butyl carbamate (Boc) group at position 2 and an ethyl ester at position 8.
Table 1: Molecular Data
Synthesis and Preparation
Synthetic Routes
While explicit details for this compound are scarce, its synthesis likely follows strategies used for analogous azaspiro sulfones. A plausible route involves:
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Ring Formation: Annulation of a cyclopentane derivative with a sulfur-containing precursor.
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Oxidation: Conversion of the thia ring to a sulfone using oxidizing agents like hydrogen peroxide or m-CPBA .
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Esterification: Introduction of tert-butyl and ethyl carboxylates via Steglich esterification or nucleophilic acyl substitution .
Key Challenges:
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Regioselectivity: Ensuring proper functionalization at positions 2 and 8.
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Sulfone Stability: Avoiding over-oxidation or decomposition during synthesis .
Physicochemical Properties
Solubility and Stability
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